Cytidine 5'-triphosphate disodium
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Overview
Description
Cytidine 5’-triphosphate disodium is a nucleoside triphosphate with a pyrimidine ring, present in RNA. It is a high-energy molecule that acts as a coenzyme in various biochemical processes, including glycerophospholipid biosynthesis and protein glycosylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytidine 5’-triphosphate disodium can be synthesized through several methods. One common approach involves the phosphorylation of cytidine monophosphate using phosphorylating agents such as phosphorus oxychloride or pyrophosphate under controlled conditions . The reaction typically requires a catalyst and is carried out in an aqueous medium at a specific pH and temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of cytidine 5’-triphosphate disodium often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce cytidine 5’-triphosphate, which is then extracted and purified through a series of chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Cytidine 5’-triphosphate disodium undergoes various chemical reactions, including:
Phosphorylation: It acts as a substrate for enzymes like RNA polymerases, participating in the synthesis of RNA.
Hydrolysis: It can be hydrolyzed to cytidine diphosphate and inorganic phosphate under acidic or enzymatic conditions.
Condensation: It reacts with phosphocholine to form CDP-choline, a key intermediate in phosphatidylcholine synthesis.
Common Reagents and Conditions
Phosphorylating Agents: Phosphorus oxychloride, pyrophosphate.
Catalysts: Magnesium ions, manganese ions.
Conditions: Aqueous medium, controlled pH (usually around 7), and temperature (typically 25-37°C).
Major Products
RNA: When used as a substrate by RNA polymerases.
CDP-choline: In the formation of phosphatidylcholine.
Scientific Research Applications
Cytidine 5’-triphosphate disodium has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of RNA and as a high-energy molecule in various biochemical reactions.
Biology: Plays a crucial role in the biosynthesis of glycerophospholipids and glycosylation of proteins.
Medicine: Investigated for its potential in treating neurological disorders and enhancing nerve cell survival.
Industry: Used in the production of RNA-based therapeutics and as a reagent in biochemical assays.
Mechanism of Action
Cytidine 5’-triphosphate disodium exerts its effects by acting as a high-energy molecule and a coenzyme in various biochemical processes. It participates in the biosynthesis of glycerophospholipids by reacting with phosphocholine to form CDP-choline, which is a key intermediate in phosphatidylcholine synthesis . It also prevents the action of aspartate carbamoyltransferase, an enzyme involved in pyrimidine biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-triphosphate (ATP): Another high-energy nucleoside triphosphate involved in energy transfer and various biochemical reactions.
Guanosine 5’-triphosphate (GTP): Participates in protein synthesis and signal transduction.
Uridine 5’-triphosphate (UTP): Involved in carbohydrate metabolism and the synthesis of RNA.
Uniqueness
Cytidine 5’-triphosphate disodium is unique due to its specific role in the biosynthesis of glycerophospholipids and its ability to act as a coenzyme in protein glycosylation . Unlike ATP, which is primarily involved in energy transfer, cytidine 5’-triphosphate disodium has specialized functions in lipid metabolism and RNA synthesis .
Properties
Molecular Formula |
C9H18N3Na2O15P3 |
---|---|
Molecular Weight |
547.15 g/mol |
InChI |
InChI=1S/C9H16N3O14P3.2Na.H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;1H2/t4-,6-,7-,8-;;;/m1.../s1 |
InChI Key |
XHPCDCKQJHSUJB-LLWADOMFSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.O.[Na].[Na] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.O.[Na].[Na] |
Origin of Product |
United States |
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